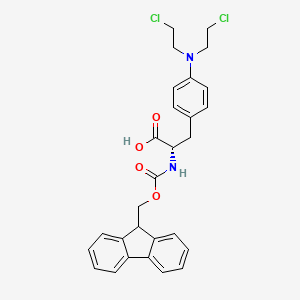

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine

Description

Discovery and Development of Nitrogen Mustard Derivatives

The therapeutic potential of nitrogen mustard derivatives originated from the accidental discovery of bis(2-chloroethyl) sulfide’s cytotoxic properties during World War I. Initially deployed as a chemical warfare agent, its ability to destroy lymphoid tissue and bone marrow prompted researchers to explore its antitumor potential. By the 1940s, Louis Goodman and Alfred Gilman demonstrated that nitrogen mustard compounds like mechlorethamine could induce tumor regression in lymphoma patients, marking the dawn of modern chemotherapy.

Nitrogen mustards function as alkylating agents, forming covalent bonds with DNA guanine residues at the N-7 position, leading to cross-linking and inhibition of replication. However, their lack of selectivity caused severe systemic toxicity, driving efforts to develop derivatives with improved safety profiles. Cyclophosphamide, chlorambucil, and melphalan emerged as clinically viable analogs, each incorporating structural modifications to enhance tumor targeting. For instance, melphalan’s phenylalanine moiety improved cellular uptake via amino acid transporters, reducing off-target effects.

Key Nitrogen Mustard Derivatives

| Compound | Structural Modification | Clinical Application |

|---|---|---|

| Mechlorethamine | Unmodified bis(2-chloroethyl)amine | Hodgkin’s lymphoma (historical) |

| Cyclophosphamide | Oxazaphosphorine prodrug | Broad-spectrum malignancies |

| Melphalan | L-phenylalanine conjugate | Multiple myeloma, ovarian cancer |

| Chlorambucil | Aromatic benzene ring | Chronic lymphocytic leukemia |

Evolution of Fmoc Protection Strategies in Amino Acid Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis by enabling base-labile amine protection. Unlike the acid-labile tert-butyloxycarbonyl (Boc) group, Fmoc’s compatibility with orthogonal solid-phase synthesis (SPPS) workflows simplified the production of complex peptides. Fmoc chloride (Fmoc-Cl) and Fmoc-OSu became standard reagents for introducing the group, offering stability under acidic conditions and selective removal via piperidine.

Recent advancements include solvent-free catalytic cleavage using 4-dimethylaminopyridine (DMAP), which eliminates the need for stoichiometric bases and organic solvents. This method maintains efficiency across saccharide, peptide, and glyco-amino acid substrates, underscoring Fmoc’s versatility.

Comparative Analysis of Deprotection Methods

| Method | Conditions | Substrate Compatibility |

|---|---|---|

| Piperidine/DMF | 20% solution, room temp | Broad (peptides, amino acids) |

| DMAP (neat) | Solvent-free, 20 mol% | Amines, alcohols, glycoconjugates |

| Piperazine/DBU | 5% piperazine, 1% DBU | Avoids piperidine residue |

Relationship to Melphalan and Other Phenylalanine Derivatives

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine represents a hybrid molecule combining nitrogen mustard’s alkylating capacity with Fmoc-protected phenylalanine. Structurally, it shares homology with melphalan, where the L-phenylalanine backbone enhances tumor-specific uptake. However, the Fmoc group introduces distinct advantages:

- Synthetic Flexibility : The Fmoc moiety permits stepwise SPPS assembly, enabling integration into peptide-drug conjugates.

- Stability : Unlike melphalan’s free amine, Fmoc protection prevents premature alkylation during synthesis.

- Targeted Delivery : Conjugation to tumor-homing peptides or antibodies could mitigate systemic toxicity.

Structural Comparison with Melphalan

| Feature | This compound | Melphalan |

|---|---|---|

| Amino Acid Backbone | L-phenylalanine (Fmoc-protected) | L-phenylalanine (free amine) |

| Alkylating Groups | Bis(2-chloroethyl)amine | Bis(2-chloroethyl)amine |

| Primary Application | Research (prodrug development) | Clinical (multiple myeloma) |

| Synthesis Method | Solid-phase peptide synthesis | Solution-phase alkylation |

Historical Significance in Chemical Research

The development of this compound epitomizes the convergence of alkylating agent pharmacology and advanced peptide chemistry. Nitrogen mustards laid the foundation for DNA-targeted therapies, while Fmoc chemistry enabled precise control over macromolecular synthesis. This compound’s design reflects two pivotal trends:

Properties

IUPAC Name |

(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28Cl2N2O4/c29-13-15-32(16-14-30)20-11-9-19(10-12-20)17-26(27(33)34)31-28(35)36-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,31,35)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJVPROWJLZHME-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of the Amino Group (Fmoc Protection)

- Starting material: L-phenylalanine.

- The amino group is protected by reacting with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, typically in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction is carried out in an organic solvent like dioxane or tetrahydrofuran (THF) mixed with water.

- This step yields Fmoc-L-phenylalanine with the amino group masked, facilitating selective substitution on the aromatic ring.

Introduction of the Bis(2-chloroethyl)amino Group

- The Fmoc-protected phenylalanine is subjected to electrophilic aromatic substitution to introduce the bis(2-chloroethyl)amino group at the para position.

- The key reagent is bis(2-chloroethyl)amine or its protected derivatives.

- An alternative industrially favorable method involves a two-step process:

- First, the aromatic amino group of 4-amino-L-phenylalanine (protected at amino and carboxyl groups) is converted into a bis-sulfate intermediate by reaction with 1,3,2-dioxathiolane 2,2-dioxide (ethylene sulfate).

- Second, the bis-sulfate intermediate is converted into the bis(2-chloroethyl)amino group by treatment with an inorganic chloride source such as calcium chloride or barium chloride in an organic solvent/water mixture at mild temperatures (20–60°C).

- This method avoids direct handling of hazardous alkylating agents like ethylene oxide and allows for regioselective functionalization.

Purification

- The crude product is purified by crystallization or chromatographic techniques such as reverse-phase chromatography.

- For industrial scale, crystallization from suitable solvents (e.g., ethyl acetate, acetonitrile mixtures) is preferred to achieve high purity.

- The final compound can be isolated as a free base or converted into hydrochloride salt by treatment with aqueous hydrochloric acid, followed by solvent removal under reduced pressure to control moisture content.

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Amino group protection | Fmoc-Cl, base (NaHCO3 or Et3N), solvent (dioxane/H2O) | Protect amino group to prevent side reactions |

| Bis(2-chloroethyl)amino introduction | Bis(2-chloroethyl)amine or ethylene sulfate + inorganic chloride (CaCl2, BaCl2), organic solvent/water, 20–60°C | Regioselective substitution on aromatic ring |

| Purification | Crystallization or chromatography | Obtain high purity product |

| Salt formation (optional) | Aqueous HCl, stirring 15–45°C, solvent removal | Convert free base to hydrochloride salt for stability |

- The regioselective bis-sulfate alkylation followed by chloride substitution provides high optical purity of the L-isomer and avoids hazardous reagents like gaseous ethylene oxide.

- Reaction temperatures around ambient to 60°C optimize yield and minimize side reactions.

- Use of inorganic chloride salts such as calcium chloride or barium chloride improves conversion efficiency.

- Purification by crystallization reduces impurities and residual solvents, critical for biological applications.

- The Fmoc protection allows selective deprotection under mild basic conditions (e.g., piperidine in DMF) during peptide synthesis without affecting the bis(2-chloroethyl)amino group.

| Feature | Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine | Melphalan (4-bis(2-chloroethyl)amino-L-phenylalanine) | Chlorambucil |

|---|---|---|---|

| Amino group protection | Fmoc group | Usually unprotected or protected differently | No amino acid backbone |

| Alkylating group | Bis(2-chloroethyl)amino | Bis(2-chloroethyl)amino | Nitrogen mustard derivative |

| Synthesis complexity | Multi-step with Fmoc protection | Similar bis-sulfate alkylation route | Different synthetic route |

| Application | Peptide synthesis, cancer research | Chemotherapy agent | Chemotherapy agent |

| Purification methods | Crystallization, chromatography | Crystallization, chromatography | Crystallization |

The preparation of this compound involves a carefully controlled multi-step synthetic process centered on selective protection and regioselective functionalization of the phenylalanine core. The use of Fmoc protection facilitates peptide synthesis applications, while the bis(2-chloroethyl)amino group imparts potent bifunctional alkylating properties valuable in biochemical research and drug development. Industrially, the process employs safer intermediates such as bis-sulfate derivatives and inorganic chloride salts to avoid hazardous reagents and improve yield and purity. The purification and salt formation steps ensure the compound’s stability and usability in research contexts.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine undergoes several types of chemical reactions:

Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions to expose the amino group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols or amines.

Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Scientific Research Applications

Peptide Synthesis

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine plays a crucial role in peptide synthesis, serving as a building block for the development of complex peptides. Its structure allows for the incorporation of chlorinated ethyl groups, which can enhance the biological activity of the resulting peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protection group facilitates solid-phase peptide synthesis (SPPS), a widely used method in the production of peptides for research and therapeutic purposes .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential applications in targeted drug delivery systems. The bis(2-chloroethyl) moiety can be utilized to create cytotoxic agents that selectively target cancer cells, making it a candidate for developing novel anticancer therapies. The ability to modify the amino acid structure enables researchers to design compounds that can overcome drug resistance mechanisms commonly seen in cancer treatments .

Bioconjugation Techniques

This compound is also significant in bioconjugation techniques, where it can be attached to biomolecules such as antibodies or proteins. This conjugation can enhance the specificity and efficacy of therapeutic agents by allowing them to bind selectively to target cells or tissues. Such modifications are critical in developing antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to healthy tissues .

Research in Proteomics

In proteomics, this compound is utilized for studying protein interactions and functions. Its incorporation into peptides allows researchers to investigate how modifications affect protein behavior and interactions within biological systems. This application is essential for understanding disease mechanisms at a molecular level and developing new diagnostic tools .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

- Cancer Therapeutics : Research has demonstrated that peptides synthesized with this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development into anticancer drugs.

- Antibody Conjugates : Studies involving bioconjugation have shown that antibodies modified with this compound can significantly improve targeting efficiency and therapeutic index in preclinical models.

Mechanism of Action

The compound exerts its effects primarily through alkylation. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to cross-linking or modification of proteins and DNA. This mechanism is particularly useful in the development of anticancer drugs, where it can inhibit the proliferation of cancer cells by damaging their DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based distinctions between Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine and related Fmoc-protected phenylalanine derivatives:

Table 1: Key Properties of this compound and Analogues

Structural and Functional Analysis

Alkylating Potential: this compound shares the bis(2-chloroethyl)amino group with melphalan, a clinically used nitrogen mustard alkylator. In contrast, derivatives like Fmoc-4-(Boc-amino)-L-phenylalanine lack alkylating capacity due to their non-reactive Boc-protected amino group, making them suitable for non-toxic peptide assembly .

Synthetic Utility: The nitro group in N-Fmoc-4-nitro-L-phenylalanine allows for post-synthetic reduction to an amine, enabling selective functionalization (e.g., conjugation with fluorophores or drugs) . Fmoc-4-[2-(Boc-amino)ethoxy]-L-phenylalanine introduces a polyethylene glycol (PEG)-like ethoxy spacer, enhancing solubility and enabling site-specific modifications in peptide-drug conjugates .

Biological Activity: Melphalan’s transport mechanism (carrier-mediated uptake in L5178Y lymphoblasts) suggests that this compound may retain similar uptake pathways, though its Fmoc group could alter pharmacokinetics . Chlorinated derivatives (e.g., Fmoc-L-3-Chlorophenylalanine) are primarily used for steric or electronic modulation in peptide structures rather than therapeutic activity .

Stability and Reactivity: The bis(2-chloroethyl)amino group is hydrolytically unstable under basic conditions, requiring careful handling during SPPS. Boc-protected analogues (e.g., Fmoc-4-(Boc-amino)-L-phenylalanine) offer greater stability .

Biological Activity

Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine (Fmoc-4-BCEAP) is a synthetic amino acid derivative that has garnered interest due to its potential biological activities, particularly in cancer treatment. This article explores the compound's synthesis, biological mechanisms, and its efficacy against various cancer types, supported by relevant data tables and case studies.

Chemical Structure and Properties

Fmoc-4-BCEAP is characterized by its unique structure, which includes a phenylalanine backbone modified with bis(2-chloroethyl)amino groups. The compound's molecular formula is , and it has a CAS number of 1217809-60-3. The presence of the chloroethyl moiety is crucial for its cytotoxic properties, as it allows for alkylation of DNA, leading to apoptosis in cancer cells .

The biological activity of Fmoc-4-BCEAP primarily involves its role as an alkylating agent. Upon administration, the chloroethyl groups can react with nucleophilic sites in DNA, resulting in cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is similar to that of established chemotherapeutic agents like cyclophosphamide and ifosfamide .

Antitumor Activity

Research indicates that Fmoc-4-BCEAP exhibits significant antitumor activity across various cancer cell lines. A study demonstrated that the compound effectively inhibited the growth of melanoma and other solid tumors in vitro and in vivo models.

Case Studies

- Melanoma Treatment :

- Breast Cancer :

- Colorectal Cancer :

Data Table: Biological Activity Summary

| Cancer Type | Model Type | IC50 (μM) | TGI (%) | Mechanism of Action |

|---|---|---|---|---|

| Melanoma | Nude Mouse | N/A | 48.89 | DNA Alkylation |

| Breast Cancer | MCF-7 Cells | 1.30 | N/A | Apoptosis Induction |

| Colorectal Cancer | Xenograft Model | N/A | Significant Reduction | Synergistic Effects with Other Agents |

Safety Profile

While Fmoc-4-BCEAP shows promising biological activity, it is classified as an irritant and requires careful handling during laboratory use . Further studies are necessary to fully understand its toxicity profile and long-term effects on human health.

Q & A

Basic: What is the standard synthetic route for Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine, and what critical steps ensure high yield?

Answer:

The synthesis involves sequential protection and coupling steps. For analogous Fmoc-protected amino acids, the Fmoc group is introduced using Fmoc-Cl or Fmoc-OSu under basic conditions (e.g., NaHCO₃). The bis(2-chloroethyl)amino group is typically introduced via alkylation of the aromatic ring using 2-chloroethylamine derivatives. Key steps include:

- Coupling agents : Ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (HOBt) for amide bond formation .

- Purification : Silica gel column chromatography with gradients like hexane/ethyl acetate (1:1) to isolate the product .

- Yield optimization : Maintaining reaction temperatures at 0°C during coupling and avoiding moisture improves yields (typically 37–65% for similar compounds) .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

- NMR spectroscopy : ¹H-NMR resolves aromatic proton shifts (e.g., δ 7.56–7.76 for Fmoc-protected analogs) and distinguishes stereoisomers .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>95%) and retention time consistency .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., ~500–550 Da for similar chloroethyl derivatives) .

Advanced: How does the bis(2-chloroethyl)amino group influence cytotoxic mechanisms in cancer cell lines?

Answer:

The bis(2-chloroethyl) moiety acts as a DNA alkylating agent, forming covalent crosslinks with guanine N7 positions, disrupting replication. Studies on melphalan (a related compound) show:

- Dose-dependent cytotoxicity : IC₅₀ values vary across cell lines (e.g., 10–50 µM in melanoma models) .

- Cell cycle arrest : Preferential activity against non-dividing cells via interstrand crosslinking .

- Resistance mechanisms : Overexpression of glutathione-S-transferase (GST) or DNA repair enzymes (e.g., MGMT) reduces efficacy .

Advanced: How can researchers address stability challenges during peptide conjugation with this compound?

Answer:

- Solvent selection : Use anhydrous DMF or dichloromethane to prevent hydrolysis of the chloroethyl group .

- Temperature control : Conduct reactions at 0–4°C to minimize side reactions .

- Protection strategies : Temporary Boc protection of reactive amines during conjugation .

- Storage : Lyophilize and store at -20°C under argon to avoid degradation .

Advanced: How should contradictory cytotoxicity data across tumor models be interpreted?

Answer:

Contradictions arise due to:

- Cell line heterogeneity : Primary cultures vs. immortalized lines (e.g., melanoma vs. leukemia) exhibit divergent drug uptake and repair capacity .

- Assay methodology : Fluorometric Microculture Cytotoxicity Assay (FMCA) measures cell death in non-dividing cells, while MTT assays focus on metabolic activity .

- Pharmacokinetic variability : Differences in tissue penetration (e.g., blood-brain barrier exclusion) affect efficacy .

Basic: What solubility and purification challenges are associated with this compound?

Answer:

- Low aqueous solubility : Requires dissolution in DMSO or DMF (10–20 mM stock solutions) .

- Hydrophobicity : Purification via reversed-phase flash chromatography (C18, methanol/water) improves separation from polar impurities .

- Aggregation : Sonication and filtration (0.22 µm) pre-HPLC prevent column clogging .

Advanced: What considerations are critical for designing in vivo pharmacokinetic studies?

Answer:

- Bioavailability : Oral administration of melphalan analogs shows 50–70% absorption, with peak plasma concentrations at 1–2 hours .

- Toxicity monitoring : Track hematopoietic suppression (e.g., leukocyte counts) and gastrointestinal toxicity .

- Metabolite profiling : LC-MS/MS identifies hydrolyzed chloroethyl byproducts, which may contribute to off-target effects .

Advanced: What is the role of the Fmoc group in solid-phase peptide synthesis (SPPS) with this compound?

Answer:

- Protection : The Fmoc group shields the α-amine during peptide elongation, preventing unwanted side reactions .

- Deprotection : Cleavage with 20% piperidine in DMF removes Fmoc under mild, non-acidic conditions .

- Compatibility : Fmoc allows orthogonal protection strategies (e.g., Alloc for side chains) in complex peptide architectures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.